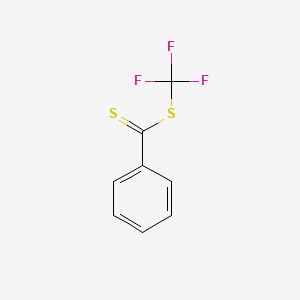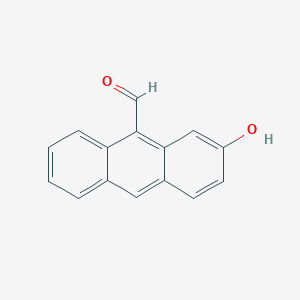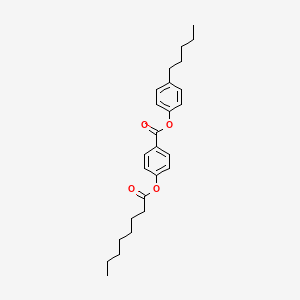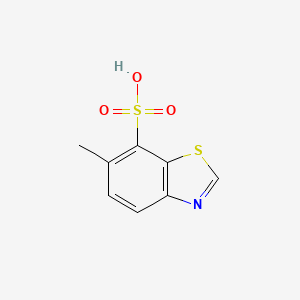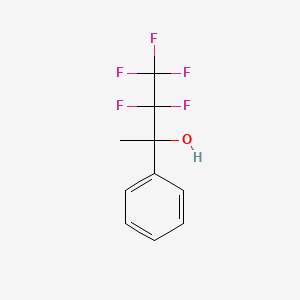silane CAS No. 95691-39-7](/img/structure/B14344715.png)
[(2-Iodobut-1-en-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Iodobut-1-en-1-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of an iodoalkene group attached to a trimethylsilyl ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodobut-1-en-1-yl)oxysilane typically involves the reaction of 2-iodobut-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
2-Iodobut-1-en-1-ol+Trimethylsilyl chloride→(2-Iodobut-1-en-1-yl)oxysilane+HCl
Industrial Production Methods
Industrial production of (2-Iodobut-1-en-1-yl)oxysilane may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Iodobut-1-en-1-yl)oxysilane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like acetone or dimethylformamide.
Addition Reactions: Reagents such as bromine or hydrogen chloride are used, often in the presence of a solvent like dichloromethane.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted butenyl derivatives.
Addition Reactions: Products include halogenated or hydrogenated butenyl derivatives.
Oxidation Reactions: Products include epoxides or other oxygenated compounds.
Aplicaciones Científicas De Investigación
(2-Iodobut-1-en-1-yl)oxysilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-silicon bonds.
Material Science: The compound can be used in the preparation of silicon-containing polymers and materials with unique properties.
Medicinal Chemistry: It may be used in the synthesis of bioactive molecules or as a precursor in the development of pharmaceuticals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of (2-Iodobut-1-en-1-yl)oxysilane in chemical reactions involves the reactivity of the iodoalkene group and the trimethylsilyl ether. The iodine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The trimethylsilyl group can stabilize intermediates and facilitate the formation of carbon-silicon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- Trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]silane
Uniqueness
(2-Iodobut-1-en-1-yl)oxysilane is unique due to the presence of the iodoalkene group, which imparts distinct reactivity compared to other organosilicon compounds. This makes it particularly useful in specific synthetic applications where the iodine atom or the double bond can be selectively manipulated.
Propiedades
Número CAS |
95691-39-7 |
|---|---|
Fórmula molecular |
C7H15IOSi |
Peso molecular |
270.18 g/mol |
Nombre IUPAC |
2-iodobut-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C7H15IOSi/c1-5-7(8)6-9-10(2,3)4/h6H,5H2,1-4H3 |
Clave InChI |
MNLBPXZGHOGBHZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CO[Si](C)(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)
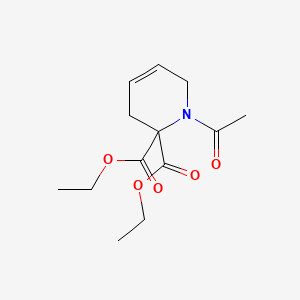
![N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide](/img/structure/B14344648.png)
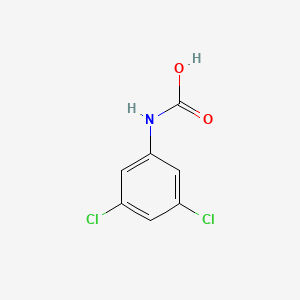
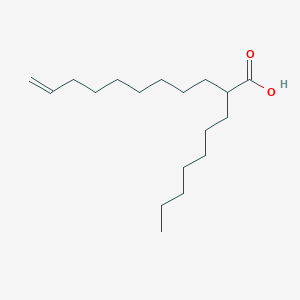
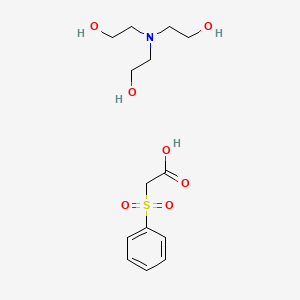
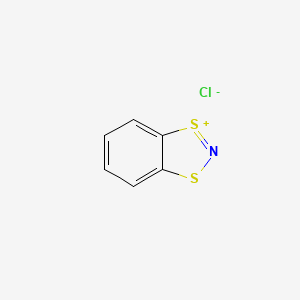
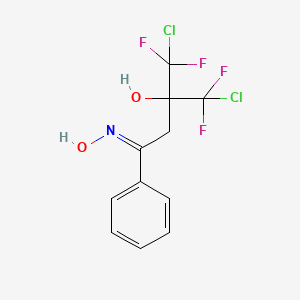
![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)
